

Enantioselective Total Synthesis of Hodgkinsine B: Application Notes and Protocols

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Compound of Interest

Compound Name: *hodgkinsine B*

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This document provides a detailed overview of the enantioselective total synthesis of (-)-**hodgkinsine B**, a complex cyclotryptamine alkaloid. The synthetic strategy highlighted herein was developed by the Movassaghi group and employs a convergent diazene-directed assembly of cyclotryptamine monomers. This approach allows for the stereocontrolled construction of the multiple quaternary stereocenters present in the natural product.^{[1][2][3]}

Introduction

Hodgkinsine B is a member of the oligocyclotryptamine family of alkaloids, which exhibit a range of biological activities, including analgesic, antibacterial, and antifungal properties.^[1] The intricate molecular architecture of **hodgkinsine B**, featuring a trimeric assembly of cyclotryptamine units and multiple stereocenters, presents a significant synthetic challenge. The Movassaghi group's strategy provides an elegant solution for the stereoselective synthesis of this complex natural product.^{[1][3]}

Synthetic Strategy Overview

The enantioselective total synthesis of (-)-**hodgkinsine B** is achieved through a convergent strategy that involves the synthesis of key C3a- and C7-functionalized cyclotryptamine monomers. These monomers are then coupled in a stepwise and controlled manner to assemble the trimeric core of the natural product. A key feature of this strategy is the use of diazene intermediates to direct the formation of the crucial C3a'–C3a'' and C3a–C7' carbon-

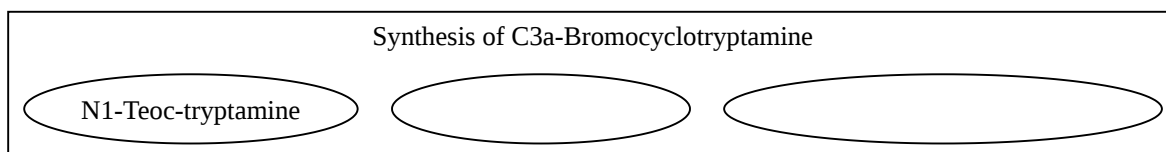
carbon bonds with complete stereocontrol.[1][3] The final steps of the synthesis involve the photolytic extrusion of dinitrogen from a bis-diazene intermediate, followed by global deprotection and reduction to yield (-)-**hodgkinsine B**.^[1]

Key Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final steps toward (-)-**hodgkinsine B**, based on the publications by the Movassaghi group.

Protocol 1: Synthesis of C3a-Bromocyclotryptamine Monomer

This protocol describes the enantioselective synthesis of the C3a-bromocyclotryptamine monomer, a key building block for the synthesis.



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Caption: Stepwise assembly of the trimeric core via diazene formation.

Materials:

- C3a-amino cyclotryptamine monomer
- Dimeric cyclotryptamine C7-hydrazide
- 4-Dimethylaminopyridine (DMAP)
- 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

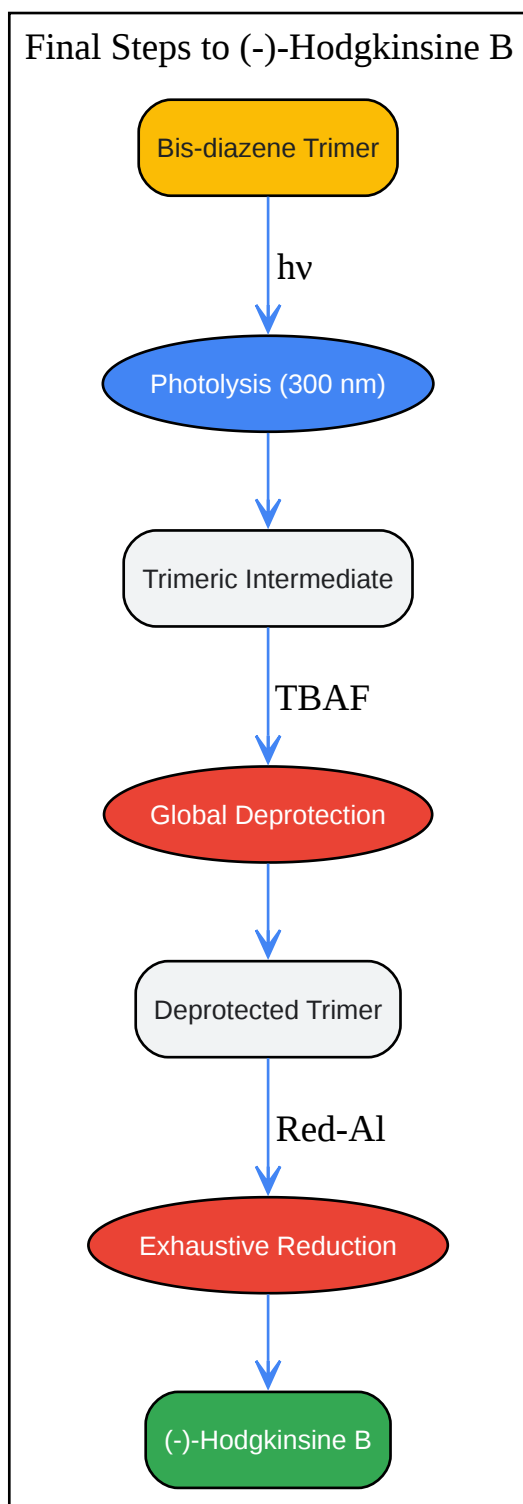
- Methanol (MeOH)

Procedure:

- To a solution of the dimeric cyclotryptamine C7-hydrazide in a suitable solvent is added the C3a-amino cyclotryptamine monomer and DMAP.
- The reaction mixture is stirred at room temperature until the formation of the mixed sulfamide is complete.
- The solvent is removed under reduced pressure, and the residue is dissolved in methanol.
- To this solution, DBU and DCDMH are added, and the reaction is stirred until the oxidation to the bis-diazene is complete.
- The reaction is quenched, and the product is extracted and purified by column chromatography to yield the bis-diazene trimer.

Protocol 3: Photolytic Cascade and Final Steps

This protocol details the crucial photolytic cascade to form the carbon-carbon bonds of the trimer, followed by deprotection and reduction to afford (-)-**hodgkinsine B**.



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Caption: Photolytic cascade and final deprotection/reduction to yield (-)-**hodgkinsine B**.

Materials:

- Bis-diazene trimer intermediate
- Tetrabutylammonium fluoride (TBAF)
- Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)
- Anhydrous solvent for photolysis (e.g., benzene or toluene)
- Solvents for workup and purification

Procedure:

- A solution of the bis-diazene trimer in an appropriate anhydrous solvent is irradiated with a 300 nm UV lamp until the starting material is consumed. The reaction progress is monitored by TLC or LC-MS.
- Upon completion, the solvent is removed under reduced pressure, and the crude trimeric intermediate is purified by column chromatography.
- The purified trimer is dissolved in a suitable solvent, and TBAF is added to effect global removal of the Teoc protecting groups.
- After completion of the deprotection, the reaction is worked up, and the crude product is carried forward.
- The deprotected trimer is dissolved in an appropriate solvent and treated with Red-Al for the exhaustive reduction of the carbamates.
- The reaction is carefully quenched, and the final product, (-)-**hodgkinsine B**, is purified by chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the enantioselective total synthesis of (-)-**hodgkinsine B**.

Step	Product	Yield (%)	Reference
Enantioselective Bromocyclization	C3a-Bromocyclotryptamine	99	[1]
Rh-catalyzed C-H Amination	Dimeric Sulfamate Ester	58	[1]
Bis-diazene Formation	Bis-diazene Trimer	86 (2 steps)	[1]
Photolysis of Bis-diazene	Trimeric Intermediate	41	[1]
Global Deprotection and Reduction	(-)-Hodgkinsine B	68 (2 steps)	[1]

Conclusion

The diazene-directed assembly strategy provides a powerful and highly stereocontrolled route for the enantioselective total synthesis of (-)-**hodgkinsine B**. The modular nature of this approach allows for the convergent assembly of complex molecular architectures from readily available building blocks. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in the synthesis and further investigation of **hodgkinsine B** and related oligocyclotryptamine alkaloids.

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- To cite this document: BenchChem. [Enantioselective Total Synthesis of Hodgkinsine B: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251297#enantioselective-total-synthesis-of-hodgkinsine-b>]

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